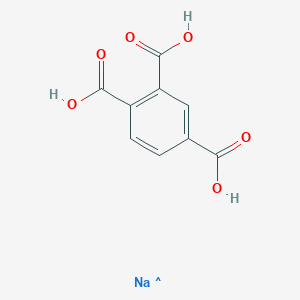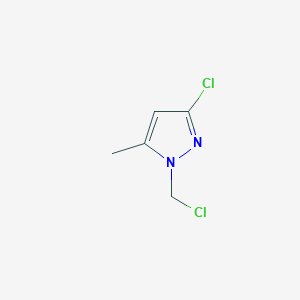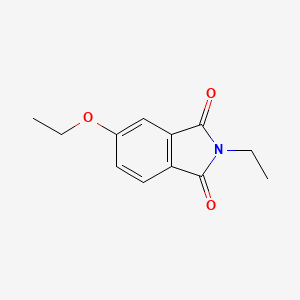
2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide
Übersicht
Beschreibung
“2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide” is a chemical compound with the molecular formula C6H8N2S2 and a molecular weight of 172.27 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2S2/c1-4-8-5(3-10-4)2-6(7)9/h3H,2H2,1H3,(H2,7,9) . This indicates that the compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
“2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide” is a solid substance at room temperature . It has a predicted boiling point of 319.1 °C at 760 mmHg and a predicted density of 1.3 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives, including 2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide, have been found to exhibit antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as cardiovascular diseases, neurodegenerative diseases, and cancer.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been shown to possess analgesic and anti-inflammatory activities . This suggests that they could be used in the development of new drugs for the treatment of pain and inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal properties . This suggests potential applications in the treatment of various bacterial and fungal infections.
Antiviral Activity
Thiazole compounds have been found to exhibit antiviral activity . This suggests potential applications in the treatment of viral infections.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor or cytotoxic activities . This suggests potential applications in the treatment of cancer.
Antidiabetic Activity
Thiazole compounds have been shown to possess antidiabetic properties . This suggests potential applications in the treatment of diabetes.
Wirkmechanismus
Target of Action
Thiazole derivatives have been associated with diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Thiazole compounds are known for their versatility in synthetic chemistry, which could imply a variety of interactions with their targets.
Biochemical Pathways
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities , suggesting that they may affect pathways related to pain and inflammation.
Result of Action
Some thiazole derivatives have demonstrated analgesic and anti-inflammatory activities , which could suggest similar effects for this compound.
Eigenschaften
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)ethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S2/c1-4-8-5(3-10-4)2-6(7)9/h3H,2H2,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPOGENEJOSFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1,3-thiazol-4-yl)ethanethioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Iodobenzo[c][1,2,5]oxadiazole](/img/structure/B3269576.png)










